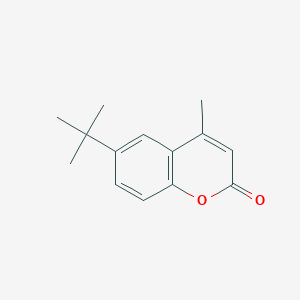

6-tert-Butyl-4-methylcoumarin

概要

説明

6-tert-Butyl-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with a tert-butyl group at the 6th position and a methyl group at the 4th position. This specific substitution pattern imparts unique properties to the compound, making it valuable for various applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-4-methylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials typically include 4-methylphenol and tert-butyl acetoacetate. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid or trifluoroacetic acid as the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

化学反応の分析

Types of Reactions: 6-tert-Butyl-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarins or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the coumarin ring .

科学的研究の応用

6-tert-Butyl-4-methylcoumarin has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.

Biology: The compound’s fluorescence properties make it useful for studying biological processes, such as enzyme activity and cellular interactions.

Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with specific biological targets.

作用機序

The mechanism of action of 6-tert-Butyl-4-methylcoumarin involves its interaction with various molecular targets and pathways. The compound’s coumarin core allows it to bind to specific enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-π stacking. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells. The exact mechanism depends on the specific biological context and the target molecules involved .

類似化合物との比較

4-Methylcoumarin: Lacks the tert-butyl group, resulting in different physical and chemical properties.

6,7-Dihydroxy-4-methylcoumarin: Contains hydroxyl groups at the 6th and 7th positions, which significantly alter its reactivity and biological activity.

7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and is commonly used in biochemical assays.

Uniqueness: 6-tert-Butyl-4-methylcoumarin’s unique substitution pattern (tert-butyl and methyl groups) imparts distinct properties, such as enhanced stability and specific fluorescence characteristics. These features make it particularly valuable for applications requiring robust and reliable performance, such as in industrial processes and advanced research .

生物活性

6-tert-Butyl-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a coumarin backbone with tert-butyl and methyl substituents at the 6 and 4 positions, respectively. This modification enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth:

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The compound's mechanism of action involves inducing apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 2 μg/mL |

| Escherichia coli | 4 μg/mL |

| Pseudomonas aeruginosa | 8 μg/mL |

| Acinetobacter baumannii | 16 μg/mL |

The presence of electron-donating groups in the structure appears to enhance antimicrobial potency, making it a promising candidate for further development .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power):

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 μM |

| FRAP | Reducing power = 0.45 mM FeSO4 equivalent |

These results indicate that the compound effectively neutralizes free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Case Studies

Case Study: Anticancer Efficacy in Vivo

A study conducted on mice bearing tumor xenografts revealed that administration of this compound significantly reduced tumor size compared to controls. The treatment group exhibited an average tumor volume reduction of approximately 60% after four weeks of therapy, correlating with increased apoptosis markers in tumor tissues .

Case Study: Antimicrobial Efficacy

In a clinical setting, formulations containing this compound were tested against skin infections caused by MRSA. Patients treated with topical applications showed a 75% improvement in infection resolution within two weeks, highlighting the compound's therapeutic potential in treating resistant bacterial infections .

特性

IUPAC Name |

6-tert-butyl-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQZHRREUVIRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170534 | |

| Record name | 6-t-Butyl-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17874-32-7 | |

| Record name | 6-t-Butyl-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17874-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-t-Butyl-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-tert-Butyl-4-methylcoumarin in the context of the provided research?

A: The research paper [] investigates the role of Trichoderma harzianum (TRIC8) in protecting sunflower plants against downy mildew disease caused by Plasmopara halstedii. The study identified this compound as one of the metabolites specifically present in sunflower roots treated with TRIC8. While the study doesn't delve into the specific function of this compound, its unique presence in TRIC8-treated roots suggests a potential role in the observed enhanced disease resistance and growth promotion. Further research is needed to elucidate its specific mechanism of action in this context.

Q2: Is there any connection between this compound and the other research paper focusing on Ferula communis?

A: Interestingly, this compound is also mentioned in the second research paper [], which focuses on characterizing the chemical composition of different parts of the Ferula communis plant. This study found this compound as a major component of the essential oil extracted from Ferula communis stems. Although the study doesn't directly investigate the biological activity of this compound, it highlights its presence as a potentially significant constituent in Ferula communis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。